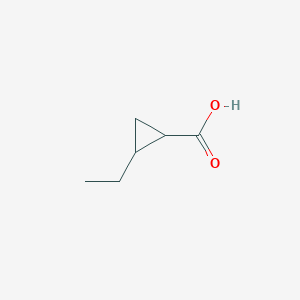

2-Ethylcyclopropane-1-carboxylic acid

Descripción general

Descripción

2-Ethylcyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 68850-10-2 . It has a molecular weight of 114.14 . The IUPAC name for this compound is 2-ethylcyclopropanecarboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Ethylcyclopropane-1-carboxylic acid is 1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethylcyclopropane-1-carboxylic acid are not available, carboxylic acids in general are known to undergo a variety of reactions . These include decarboxylation, reduction, and reactions with bases .Physical And Chemical Properties Analysis

2-Ethylcyclopropane-1-carboxylic acid is a liquid at room temperature . Carboxylic acids in general have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- 2-Ethylcyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 68850-10-2 . It is often used in chemical synthesis .

- The compound is a liquid at room temperature and has a molecular weight of 114.14 .

- The methods of application or experimental procedures would depend on the specific synthesis process being carried out. Typically, this compound would be used as a reagent in a chemical reaction .

- The outcomes of the synthesis would also depend on the specific reaction being carried out. In general, the use of this compound in synthesis could lead to the production of a variety of different chemical products .

-

Separation of Carboxylic Acids

- Ionic liquids, which can include 2-Ethylcyclopropane-1-carboxylic acid, are used in the separation of carboxylic acids .

- These ionic liquids are considered a green viable organic solvent substitute for use in the extraction and purification of biosynthetic products .

- The methods of application involve using the ionic liquids as solvents for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .

- The outcomes of this application include promoting environmentally friendly products separation .

-

Nanotechnology

- Carboxylic acids, including 2-Ethylcyclopropane-1-carboxylic acid, can be used in nanotechnology .

- They can be used for the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .

- The methods of application involve using the carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- The outcomes of this application include the creation of modified nanoparticles or nanostructures with specific properties .

-

Polymers

- Carboxylic acids can be used in the field of polymers .

- They can be used in the synthesis of synthetic or natural polymers .

- The methods of application would depend on the specific polymer synthesis process being carried out. Typically, this compound would be used as a monomer or additive in a polymerization reaction .

- The outcomes of the synthesis would also depend on the specific reaction being carried out. In general, the use of this compound in polymer synthesis could lead to the production of a variety of different polymers .

-

Pharmaceutical Industry

- Carboxylic acids, including 2-Ethylcyclopropane-1-carboxylic acid, can be used in the pharmaceutical industry .

- The specific applications would depend on the specific pharmaceutical product or process. For example, carboxylic acids can be used in the synthesis of various pharmaceutical compounds .

- The methods of application would depend on the specific pharmaceutical synthesis process being carried out .

- The outcomes of the synthesis would also depend on the specific reaction being carried out. In general, the use of this compound in pharmaceutical synthesis could lead to the production of a variety of different pharmaceutical products .

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .

Propiedades

IUPAC Name |

2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZWQTAIJWQNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylcyclopropane-1-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)

![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)

![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)

![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)